鳄梨烯

描述

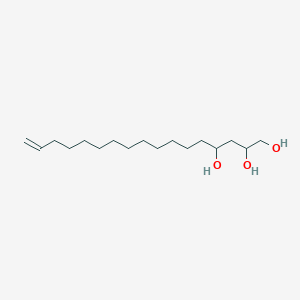

Avocadene is a long-chain fatty alcohol . It is a metabolic modulator that selectively induces apoptosis of leukemia stem cells and reverses pathologies associated with diet-induced obesity .

Synthesis Analysis

The de novo asymmetric synthesis of all possible stereoisomers of avocadene is described. The stereodivergent synthesis of the 12 congeners is accomplished in 4–6 steps from an achiral acylpyruvate derivative, which, in turn, is prepared in five steps .Molecular Structure Analysis

Avocadene is a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados . Specific structural features such as the terminal triple bond, odd number of carbons, and stereochemistry are shown to be critical to its ability to suppress mitochondrial fatty acid oxidation .Chemical Reactions Analysis

Avocadene, along with avocadyne, are incorporated into self-emulsifying drug delivery systems (SEDDS) that rely on molecular self-assembly to form fine, transparent, oil-in-water (O/W) microemulsions as small as 20 nanometers in diameter .Physical And Chemical Properties Analysis

Avocadene has a molecular weight of 286.4 g/mol . It has 3 hydrogen bond donors and acceptors, and 15 rotatable bonds .科学研究应用

鳄梨烯在药物递送系统中的应用

从鳄梨种子中提取的鳄梨烯因其在自乳化药物递送系统 (SEDDS) 中的潜力而受到探索。这些形成油包水微乳液的系统可以显着提高药物(如萘普生和姜黄素)的效力和生物活性,特别是对急性髓细胞性白血病细胞系 (Ahmed 等,2020)。

鳄梨烯的分析方法

研究人员开发了一种灵敏的 LC-MS 方法来量化鳄梨种子和果肉中的鳄梨烯。该方法对于准确评估各种鳄梨基产品中鳄梨烯的存在和浓度以及进一步研究其应用至关重要 (Ahmed 等,2018)。

抗分枝杆菌特性

鳄梨烯已被确定为从未成熟的鳄梨果肉中分离出的化合物的成分,对结核分枝杆菌表现出抗分枝杆菌活性。这表明在治疗结核病中具有潜在的治疗应用 (Lu 等,2012)。

脂肪酸氧化抑制

研究表明,鳄梨烯作为 Avocatin-B (Avo-B) 的一部分,可以通过抑制脂肪酸氧化选择性地消除白血病细胞,同时保留健康的血液细胞。这表明其作为癌症治疗的潜力,特别是对于白血病 (Tcheng 等,2021)。

食品加工中的稳定性

已经检查了鳄梨烯在常见食品加工条件(如热和高静水压)下的稳定性。这项研究对于了解如何在不丧失其生物活性(特别是其抗菌性能)的情况下将鳄梨烯加入到食品中至关重要 (Pacheco 等,2017)。

在皮肤治疗中的潜力

研究鳄梨烯在皮肤治疗中的应用表明,它在减轻与 UVB 引起的皮肤损伤相关的疼痛和炎症方面有效。这表明其在治疗晒伤和相关皮肤状况的产品中的潜在用途 (Deuschle 等,2019)。

作用机制

未来方向

属性

IUPAC Name |

heptadec-16-ene-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEHQWFIOMAGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCC(CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003849 | |

| Record name | Heptadec-16-ene-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avocadene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

83797-45-9 | |

| Record name | 16-Heptadecene-1,2,4-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83797-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Heptadecene-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadec-16-ene-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avocadene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | Avocadene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for Avocadene's anticancer activity?

A1: Avocadene, a polyhydroxylated fatty alcohol found in avocados, exhibits anticancer activity, particularly against leukemia cells. While Avocadene is often found in a 1:1 mixture with Avocadyne called Avocatin-B [], research suggests that Avocadene itself is a potent inhibitor of fatty acid oxidation (FAO) []. By suppressing FAO, Avocadene disrupts the energy metabolism of leukemia cells, leading to their elimination. Importantly, Avocadene appears to spare healthy blood cells [], indicating a potential therapeutic window.

Q2: How does Avocadene's structure contribute to its stability under food processing conditions?

A2: Avocadene, along with other acetogenins like persediene and persenones, demonstrates remarkable stability under various food processing conditions, including high temperatures (≤120°C), high hydrostatic pressure (HHP; 300–600 MPa), and varying pH levels []. This stability is attributed, in part, to the presence of a keto or trans-enone group at the C-4 position in the aliphatic chain of these molecules. This structural feature potentially contributes to antioxidant activity by supporting hydrogen donation to surrounding carbon atoms, thereby enhancing stability [].

Q3: What analytical methods are employed to quantify Avocadene in avocado fruit?

A3: While initial methods for detecting avocado seed polyhydroxylated fatty alcohols (PFAs) relied on NMR spectroscopy and GC-MS, these techniques lacked quantitative accuracy []. A more sensitive and accurate method utilizes LC-MS for the quantitation of Avocadene and Avocadyne in both avocado seed and pulp extracts []. This method offers a reliable linear response range and allows for precise quantification of these compounds.

Q4: Can Avocadene be used as an antimicrobial agent in food preservation?

A4: Research indicates that Avocadene, often in the form of enriched acetogenin extracts (EAE) from avocado seeds, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including spore-forming species like Clostridium sporogenes, C. perfringens, Bacillus subtilis, and Alicyclobacillus acidocaldarius [, ]. Studies show that Avocadene-rich extracts effectively inhibit the growth of these bacteria, even surpassing the efficacy of commercial preservatives like Nisaplin® and Mirenat® in some cases [].

Q5: What is the potential of Avocadene for treating bacterial contamination in food?

A5: Avocadene, specifically an avocado seed extract commercially available as Avosafe®, has demonstrated promising results in controlling Listeria monocytogenes contamination in a refrigerated meat model system []. The extract effectively inhibited L. monocytogenes growth, reducing a 3-log inoculum to undetectable levels within 3 hours at 4°C []. This highlights the potential of Avocadene as a natural food preservative to enhance food safety.

Q6: Are there any known challenges or limitations associated with using Avocadene in practical applications?

A6: While Avocadene demonstrates potential in various applications, there are challenges to consider. For instance, although Avocadene remains stable under HHP processing, storage studies of a model food system revealed a gradual decline in its concentration over time (63% reduction at 25°C and 32% at 4°C over 42 days) []. This highlights the need for further research to optimize formulation strategies and storage conditions to maintain Avocadene's efficacy in food products.

Q7: How does the structure of Avocadene and its related compounds influence their mosquito larvicidal activity?

A7: While this specific question isn't directly addressed in the provided research abstracts, it is known that structural variations in related compounds like those found in unripe avocado fruit peel can significantly impact their biological activity, including mosquito larvicidal properties []. Further research is necessary to delve into the structure-activity relationships of Avocadene and its analogs specifically for their mosquito larvicidal potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。